N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-17(12-18,13-5-6-13)21-15(23)11-24-16-20-8-9-22(16)10-14-4-2-3-7-19-14/h2-4,7-9,13H,5-6,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBOVKRBIVXCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=NC=CN2CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide (CAS Number: 876866-90-9) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. The compound's unique structural features, including a cyano group, cyclopropyl moiety, and imidazole ring, suggest mechanisms of action that may be beneficial in treating various diseases.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃OS |
| Molecular Weight | 261.34 g/mol |
| CAS Number | 876866-90-9 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. These interactions can modulate various biochemical pathways, particularly those involving protein kinases.
Target Enzymes
Research indicates that this compound may inhibit Janus kinases (JAKs), which are crucial in the signaling pathways of various cytokines and growth factors. Inhibition of JAKs can lead to reduced inflammation and modulation of immune responses, making this compound a candidate for treating autoimmune diseases and certain cancers .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on JAK activity. For instance:
- Cell Line Testing : The compound was tested on various cancer cell lines, showing a dose-dependent inhibition of cell proliferation.
- Cytokine Production : It was observed to reduce the production of pro-inflammatory cytokines in immune cell cultures, indicating potential anti-inflammatory properties.
In Vivo Studies
Animal models have further elucidated the pharmacological potential of this compound:
- Autoimmune Disease Models : In models of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and inflammation.
- Cancer Models : In xenograft models, it exhibited significant tumor growth inhibition compared to control groups.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Rheumatoid Arthritis : A study involving mice with induced rheumatoid arthritis showed that administration of the compound led to a marked reduction in disease severity and inflammatory markers.
- Psoriasis : Another study focused on psoriasis models indicated that the compound effectively reduced skin lesions and associated inflammation.
Comparison with Similar Compounds
Research Findings and Limitations
- Data Gaps: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs.
- Synthetic Challenges : The cyclopropane and thioether moieties may complicate synthesis, requiring specialized methods like ring-closing metatheses or sulfur-selective coupling reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
